molecular formula C6H9BF5K B13486671 Potassium ((1-(difluoromethyl)cyclobutyl)methyl)trifluoroborate

Potassium ((1-(difluoromethyl)cyclobutyl)methyl)trifluoroborate

Cat. No.: B13486671
M. Wt: 226.04 g/mol
InChI Key: DKNNNTUMBICPSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide typically involves the reaction of {[1-(difluoromethyl)cyclobutyl]methyl}boronic acid with potassium fluoride in the presence of a suitable solvent. The reaction is carried out under mild conditions, often at room temperature, to yield the desired potassium trifluoroboranuide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale applications in various industries .

Chemical Reactions Analysis

Types of Reactions

Potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide include palladium catalysts, bases such as potassium phosphate, and solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). Reaction conditions are typically mild, with temperatures ranging from room temperature to 80°C .

Major Products

The major products formed from reactions involving this compound include various substituted cyclobutyl derivatives, boronic acids, and boronates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism by which potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide exerts its effects involves the formation of a boron-carbon bond through transmetalation. In the presence of a palladium catalyst, the compound undergoes oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the palladium-catalyzed cross-coupling process .

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoroborate
  • Potassium difluoromethylborate
  • Potassium cyclobutylborate

Uniqueness

Potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide is unique due to the presence of both difluoromethyl and cyclobutyl groups, which impart distinct chemical properties. This compound exhibits higher reactivity and selectivity in cross-coupling reactions compared to other similar compounds, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C6H9BF5K

Molecular Weight

226.04 g/mol

IUPAC Name

potassium;[1-(difluoromethyl)cyclobutyl]methyl-trifluoroboranuide

InChI

InChI=1S/C6H9BF5.K/c8-5(9)6(2-1-3-6)4-7(10,11)12;/h5H,1-4H2;/q-1;+1

InChI Key

DKNNNTUMBICPSU-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1(CCC1)C(F)F)(F)(F)F.[K+]

Origin of Product

United States

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